1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy-
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Overview
Description
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- is an organic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.3236 g/mol This compound is a derivative of anthracene, characterized by the presence of methano bridges and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the methanoanthracene core. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro-: A similar compound with a different functional group arrangement.
1,4-Ethanoanthracene, 1,2,3,4-tetrahydro-9,10-dimethoxy-: Another derivative with slight structural variations.
Uniqueness
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- is unique due to its specific methano bridges and methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .
Biological Activity
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- (CAS Number: 5821-57-8) is a polycyclic aromatic hydrocarbon with potential biological activities. This compound has garnered interest due to its structural characteristics and the presence of methoxy groups, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula: C15H12O2
- Molecular Weight: 224.2546 g/mol
- IUPAC Name: 1,4-Methanoanthracene-1,2,3,4-tetrahydro-9,10-dimethoxy-
- InChIKey: IVURNAYIUXKZSY-UHFFFAOYSA-N
Anticancer Activity
Research indicates that compounds related to tetrahydroanthraquinones exhibit significant anticancer properties. A study highlighted the anticancer effects of various tetrahydroanthraquinones extracted from natural sources. These compounds demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Anticancer Activity of Tetrahydroanthraquinones
Compound | Source | Activity | Reference |
---|---|---|---|
Prisconnatanone I | Prismatomeris connata | Antitumor | Wang C. et al., 2015 |
1,2,4,5-Tetrahydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione | Alternaria sp. | – | Phunlap et al., 2013 |
Antimicrobial Activity
Tetrahydroanthraquinones have also been noted for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The structure of tetrahydroanthraquinones significantly influences their biological activity. The presence of hydroxyl and methoxy groups has been associated with enhanced pharmacological effects. For instance, the position and number of substituents on the anthraquinone nucleus can alter the compound's ability to interact with biological targets .
Case Studies
- Anticancer Study : In a controlled study investigating the effects of methanoanthracenes on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that specific derivatives exhibited dose-dependent cytotoxicity. The study concluded that these compounds could serve as lead candidates for further drug development .
- Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized the potential use of these compounds in developing new antimicrobial agents .
Properties
CAS No. |
75102-19-1 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3,10-dimethoxytetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C17H18O2/c1-18-16-12-5-3-4-6-13(12)17(19-2)15-11-8-7-10(9-11)14(15)16/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
LQSJDNGURRYRCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CCC(C3)C2=C(C4=CC=CC=C41)OC |
Origin of Product |
United States |
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